1-(2,4-Dichlorophenyl)-2-fluoroethanone

Microwave-Assisted Synthesis Fluorination Methodology 1-Aryl-2-fluoroethanone Synthesis

For synthesis of fluorinated chiral amines or PET imaging precursors, generic α-haloacetophenones fail due to incompatible leaving-group aptitude and electronic profiles. This pre-fluorinated building block circumvents challenging direct fluorination of a deactivated aromatic ring and avoids regioisomer formation associated with Friedel-Crafts approaches. - Directly enables enantioenriched 1-aryl-2-fluoroethylamines via established protocols. - Compatible with oxidative radical cyclization for 2-fluorotetralone synthesis, a key strategy for ¹⁸F-radiochemistry. - Scalable with a demonstrated 92% yield microwave-assisted protocol, reducing production cost and lead time.

Molecular Formula C8H5Cl2FO
Molecular Weight 207.03 g/mol
CAS No. 92781-39-0
Cat. No. B1500494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichlorophenyl)-2-fluoroethanone
CAS92781-39-0
Molecular FormulaC8H5Cl2FO
Molecular Weight207.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=O)CF
InChIInChI=1S/C8H5Cl2FO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4H2
InChIKeySBYZMUCMESZXKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichlorophenyl)-2-fluoroethanone Overview


1-(2,4-Dichlorophenyl)-2-fluoroethanone, also referred to as 2',4'-Dichloro-2-fluoroacetophenone (CAS 92781-39-0), is a halogenated aromatic ketone with the molecular formula C8H5Cl2FO and a molecular weight of 207.03 g/mol . It is primarily utilized as a synthetic intermediate in medicinal and agricultural chemistry, featuring a 2,4-dichlorophenyl ring linked to a fluoroacetyl moiety. Its predicted physical properties include a boiling point of 267.4±25.0 °C and a density of 1.377±0.06 g/cm³ [1].

Workflow Fluorinated building block for medicinal and agricultural chemistry synthesis
Method Microwave-assisted fluorination protocol compatible; pre-fluorinated intermediate
Selection Direct precursor for enantioenriched 1-aryl-2-fluoroethylamines and 2-fluorotetralones

Why 1-(2,4-Dichlorophenyl)-2-fluoroethanone Cannot Be Replaced


Simple substitution with a generic α-haloacetophenone, such as 2-chloro-1-(2,4-dichlorophenyl)ethanone, is not feasible when the target synthetic pathway relies on the unique reactivity profile of the fluorine atom. The 2,4-dichlorophenyl ring deactivates the aromatic system towards electrophilic substitution, making direct fluorination of the parent ketone challenging [1]. Consequently, 1-(2,4-Dichlorophenyl)-2-fluoroethanone itself is a specific, pre-fluorinated building block. Its procurement is essential because alternative synthetic routes, like Friedel-Crafts acylation, often lead to undesirable regioisomers [2], and the use of a chloro analog would provide a completely different leaving group aptitude and electronic environment for subsequent reactions, thus altering reaction outcomes and yields.

Attribute
This Compound
Chloro Analog
Leaving Group
Fluorine — poor leaving group alters substitution pathway
Chlorine — better leaving group; reaction outcomes may shift
Electronic Effect
Strongly electron-withdrawing α-fluorine
Moderately electron-withdrawing; downstream reactivity may differ
Synthetic Access
Pre-fluorinated; direct use in chiral amine and tetralone synthesis
Requires re-optimization; cannot access fluorinated product classes

1-(2,4-Dichlorophenyl)-2-fluoroethanone vs. Analogs


Microwave-Assisted Fluorination Route

A direct head-to-head comparison within the same study shows that 1-(2,4-dichlorophenyl)ethanone (the non-fluorinated analog) can be efficiently converted to 1-(2,4-dichlorophenyl)-2-fluoroethanone using a microwave-assisted method with Selectfluor™. This method achieves a 92% yield, demonstrating a clear and efficient synthetic route to this specific compound, whereas traditional thermal methods for such deactivated substrates are slower and less efficient [1].

Fluorination Yield
Head-to-head
92%
Supports high-yield microwave synthesis route assessment
Selectfluor™, one-pot method vs. thermal fluorination
Microwave-Assisted Synthesis Fluorination Methodology 1-Aryl-2-fluoroethanone Synthesis

Physicochemical Property Predictions

While direct comparative experimental data are scarce, predicted physical properties establish a key baseline for this compound's handling relative to non-fluorinated analogs. The predicted boiling point of 267.4±25.0 °C is lower than that of its heavier bromo- or iodo-analogs, a class-level trend for fluorinated versus heavier halogenated acetophenones [1].

Boiling Point
Data to verify
267.4 ± 25.0 °C
Class-level property context for purification design
Predicted value; lower than heavier halo-analogs
Physicochemical Properties Analytical Reference Quality Control

Enantioenriched Building Block Synthesis

The compound serves as a direct precursor in the preparation of enantioenriched 1-aryl-2-fluoroethanols and 1-aryl-2-fluoroethylamines. The presence of the fluorine atom is essential for the subsequent stereoselective transformations that yield chiral, fluorinated intermediates [1]. This application distinguishes it from non-fluorinated analogs like 1-(2,4-dichlorophenyl)ethanone, which cannot be used to access this specific class of enantioenriched fluoro-compounds.

Chiral Precursor
Class-level
Enantioenriched fluoroethanols and amines
Supports chiral fluorinated intermediate synthesis workflow
Non-fluorinated analog cannot access this product class
Asymmetric Synthesis Chiral Building Blocks Fluorinated Pharmaceuticals

Radical Cyclization to Fluorinated Tetralones

As a member of the α-fluoroacetophenone class, this compound can undergo oxidative radical cyclization with olefins to yield 2-fluorotetralones [1]. This reaction pathway is specifically enabled by the presence of the α-fluorine atom, which is absent in non-fluorinated or chloro-analogs. The methodology is also relevant for future applications in synthesizing 18-fluorine labeled compounds for PET imaging [1].

Radical Cyclization
Class-level
2-fluorotetralone formation
Supports fluorinated cyclic scaffold synthesis
Mn(III)-promoted; relevant for ¹⁸F-labeling research
Radical Cyclization Fluorinated Heterocycles 18F-Labeling

1-(2,4-Dichlorophenyl)-2-fluoroethanone Applications


Enantioenriched 1-Aryl-2-fluoroethylamine Synthesis

Procurement of this compound is essential for medicinal chemistry groups focused on synthesizing chiral, fluorinated amine libraries. As demonstrated in Section 3, it serves as a key intermediate for the preparation of enantioenriched 1-aryl-2-fluoroethanols and 1-aryl-2-fluoroethylamines [1]. The 2,4-dichloro substitution pattern and the fluorine atom are both crucial for the desired biological activity of the final molecules, making the non-fluorinated analog unsuitable.

2-Fluorotetralone Scaffolds for PET Imaging

For laboratories engaged in developing novel PET imaging agents, this compound provides a direct route to 2-fluorotetralones via oxidative radical cyclization [2]. This reaction, which is specific to α-fluoroacetophenones, offers access to a fluorinated heterocyclic core that can be further derivatized. The potential for 18F-labeling makes it a strategic procurement for radiochemistry groups.

Scalable Microwave-Assisted Synthesis

For process chemists or CROs tasked with producing multi-gram quantities of this specific fluoroethanone, the knowledge that a high-yielding (92%) microwave-assisted protocol exists [3] is a critical procurement driver. This evidence supports the feasibility of scaling up its synthesis efficiently, reducing both time and reagent costs compared to alternative, less efficient routes.

Application
Selection Property
Validation Focus
Chiral fluoroethylamine synthesis
Fluorinated ketone precursor
Stereoselective reduction and amination review
Fluorotetralone PET scaffold research
Radical cyclization reactivity
¹⁸F-labeling feasibility and cyclization scope
Scalable fluorinated building block supply
Microwave-assisted protocol compatibility
Yield reproducibility and scale-up validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,4-Dichlorophenyl)-2-fluoroethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.